Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate
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Overview
Description
Methyl 7-oxa-2-azaspiro[35]nonane-1-carboxylate is a chemical compound with the molecular formula C9H15NO3 It is known for its unique spirocyclic structure, which includes an oxane ring fused with an azaspiro nonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydroxy acid or an amino alcohol, in the presence of a dehydrating agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone, potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced analogs, and substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 7-Boc-2-oxa-7-azaspiro[3.5]nonane
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
Uniqueness
Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both oxane and azaspiro rings. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Biological Activity
Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered interest for its potential biological activities. This article explores the biological activity of this compound, summarizing findings from various studies and highlighting its mechanisms of action, applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C₉H₁₆ClNO₃ |
Molecular Weight | 221.68 g/mol |
CAS Number | 2031259-07-9 |
Structure | Spirocyclic with nitrogen and oxygen atoms |
The presence of the methyl ester group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry and drug design .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly neurotransmitter systems. Preliminary studies suggest that this compound may exhibit agonistic activity on GPR119 receptors, which are involved in glucose metabolism and insulin secretion, making it a candidate for diabetes treatment .
Interaction Studies
Research indicates that the compound's spirocyclic structure allows it to effectively bind to specific receptors or enzymes, potentially modulating their activity. The interactions are believed to influence metabolic pathways, particularly those related to glucose homeostasis .
Biological Activity Findings
- Neurotransmitter Modulation : Due to its structural similarity to known psychoactive compounds, this compound may influence neurotransmitter systems, although specific pathways remain to be fully elucidated.
- GPR119 Agonism : In a study focusing on the design and synthesis of derivatives, one variant of this compound was identified as a potent GPR119 agonist, demonstrating significant glucose-lowering effects in diabetic rat models .
- Potential Anticancer Activity : There is emerging evidence suggesting that spirocyclic compounds can interact with enzymes over-expressed in cancer cells, providing a basis for exploring this compound in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
7-Oxa-2-azaspiro[3.5]nonane | C₇H₁₃NO | Lacks carboxylate group; simpler structure |
Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate | C₉H₁₅NO₃ | Different position of carboxylate; varied reactivity |
2-Oxa-7-azaspiro[3.5]nonane oxalate | C₇H₁₂N₂O₄ | Contains oxalate moiety; distinct chemical behavior |
This compound stands out due to its specific carboxylate functionality and spirocyclic structure, which may confer unique biological activities compared to these related compounds .
Study on GPR119 Agonists
In a focused study on GPR119 agonists, researchers synthesized various derivatives of the spirocyclic structure. One notable compound demonstrated a desirable pharmacokinetic profile in Sprague-Dawley rats and effectively reduced blood glucose levels in diabetic models. This highlights the therapeutic potential of methyl 7-oxa-2-azaspiro[3.5]nonane derivatives in metabolic disorders .
Neuropharmacological Evaluation
Another study evaluated the neuropharmacological effects of related spirocyclic compounds on animal models. The results indicated that these compounds could significantly alter behavior related to anxiety and depression, suggesting that methyl 7-oxa derivatives might also possess psychoactive properties worth further investigation .
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-12-8(11)7-9(6-10-7)2-4-13-5-3-9/h7,10H,2-6H2,1H3 |
InChI Key |
ARBGMWHLVHNLBB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(CCOCC2)CN1 |
Origin of Product |
United States |
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